Mass Shift and Spectral Resolution
N-Acetyl-D-glucosamine-13C3,15N provides a net +4 Dalton mass shift (M+4) relative to the unlabeled parent compound, which is a critical differentiator for quantitative mass spectrometry . This distinct shift allows for clear chromatographic and spectral separation from the endogenous M+0 peak, which is not possible with unlabeled GlcNAc (M+0). Compared to a ¹⁵N-only analog (M+1, +1 Da shift) , the +4 Da shift significantly reduces the risk of interference from the natural isotopic abundance of endogenous metabolites, which can be substantial for M+1 peaks. While a uniformly labeled ¹³C₆ GlcNAc analog offers a larger +6 Da shift (M+6) , the M+4 shift is sufficiently distinct for accurate integration while minimizing potential metabolic dilution effects in tracer studies.
| Evidence Dimension | Mass shift from endogenous GlcNAc (monoisotopic peak) |
|---|---|
| Target Compound Data | +4 Dalton (M+4) |
| Comparator Or Baseline | Unlabeled GlcNAc: 0 Da; ¹⁵N-GlcNAc: +1 Da (M+1); ¹³C₆-GlcNAc: +6 Da (M+6) |
| Quantified Difference | +4 Da, distinct from M+1 and M+6 analogs |
| Conditions | Calculated from molecular formulas: C₈H₁₅NO₆ vs. C₅¹³C₃H₁₅¹⁵NO₆ |
Why This Matters
This specific +4 Da shift provides an optimal analytical window, ensuring the labeled compound can be reliably quantified in complex biological samples without interference from endogenous isotopologues, which is essential for accurate isotope dilution mass spectrometry (IDMS) assays.
